6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride
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Overview
Description
6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method includes the reaction of 3-amino-6-chloropyridine with 3-(trifluoromethyl)-1H-pyrazole under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: A simpler analog with similar trifluoromethyl and pyridine moieties.
Trifluoromethylpyrazole: Contains the trifluoromethyl group attached to a pyrazole ring without the pyridine component.
Uniqueness
6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride is unique due to the combination of the trifluoromethyl group, pyrazole ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4.ClH/c10-9(11,12)7-3-4-16(15-7)8-2-1-6(13)5-14-8;/h1-5H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUKNUVFNXRXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=CC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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